molecular formula C8H5BrN2O2 B1440223 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-77-0

3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1440223
M. Wt: 241.04 g/mol
InChI Key: NGRRVZUNAISFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 876379-77-0. It has a linear formula of C8H5BrN2O2 . It is a pale-yellow to yellow-brown solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are generally obtained from 1,3-dipolar cycloaddition reactions . For instance, a reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid has been reported .


Molecular Structure Analysis

The InChI code for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is 1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are known to undergo various reactions. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical And Chemical Properties Analysis

“3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 241.04 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound is part of the Pyrazolo[1,5-a]pyrimidine derivatives, which are a large family of N-heterocyclic compounds. These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
    • Method of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
    • Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Scientific Field: Organic Chemistry

    • Application : The compound has been used in the generation of disubstituted cyclopropanes .
    • Method of Application : The method involves the use of borontrifluoride and 3-bromopyrazolo[1,5-a]pyrimidine under optimized reaction conditions .
    • Results : The method delivers the desired product in a yield of 53% .

Safety And Hazards

The compound is considered hazardous and has associated hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Future Directions

While specific future directions for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are of interest in various fields of research. For instance, they have been used in the synthesis of pesticides , and their synthesis methods continue to be explored .

properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRRVZUNAISFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671936
Record name 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

876379-77-0
Record name 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 4
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 5
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.